molecular formula C16H13F2N3O B1435191 1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 1202029-97-7

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1435191
CAS No.: 1202029-97-7
M. Wt: 301.29 g/mol
InChI Key: MTMGGAAXXJKJNR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitro groups, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.

    1-(2,4-Difluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of a methoxy group.

    1-(2,4-Difluorophenyl)-4-(4-hydroxyphenyl)-1H-pyrazol-5-amine: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which can impart specific chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-22-12-5-2-10(3-6-12)13-9-20-21(16(13)19)15-7-4-11(17)8-14(15)18/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGGAAXXJKJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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